2-chloro-N-(4-chlorophenyl)acetamide
CAS No.: 3289-75-6
Cat. No.: VC3691779
Molecular Formula: C8H7Cl2NO
Molecular Weight: 204.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3289-75-6 |
|---|---|
| Molecular Formula | C8H7Cl2NO |
| Molecular Weight | 204.05 g/mol |
| IUPAC Name | 2-chloro-N-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) |
| Standard InChI Key | UDRCRMHFHHTVSN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CCl)Cl |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)Cl |
Introduction
2-Chloro-N-(4-chlorophenyl)acetamide is an organic compound with significant biological activity, particularly noted for its antifungal properties. It is classified as a fungistatic agent, effective against various fungal strains, including Trichophyton asteroides. This compound has been studied extensively in the context of medicinal chemistry for its potential applications in treating fungal infections.
Biological Activity
2-Chloro-N-(4-chlorophenyl)acetamide exhibits notable antifungal activity. It has been tested against several fungal strains, demonstrating efficacy as a fungistatic agent. The compound is particularly effective against Trichophyton asteroides, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL .
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Trichophyton asteroides | 6.25 |
Research Findings
Research on this compound has focused on its antifungal properties and potential applications in treating dermatomycosis and candidiasis. Studies have highlighted the importance of the chlorophenyl group in enhancing its biological activity. Modifications to the aromatic ring can significantly influence its potency against microbial strains .
Safety and Toxicity
2-Chloro-N-(4-chlorophenyl)acetamide is classified as a corrosive and irritant substance, with potential to cause eye and respiratory tract irritation. It is recommended to handle the compound with caution and follow good laboratory practices to minimize exposure .
Synthesis and Applications
The synthesis of 2-chloro-N-(4-chlorophenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-chloroaniline. This compound is of interest in medicinal chemistry due to its potential as a therapeutic agent for fungal infections. Its structural characteristics make it a valuable candidate for further modification and optimization in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume